![molecular formula C9H17N5O B15299662 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine](/img/structure/B15299662.png)
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a morpholine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 4-ethylmorpholine with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
- 1-((4-Propylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
- 1-((4-Isopropylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the morpholine ring can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine (CAS 1515846-46-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with azides in a copper-catalyzed reaction. This method allows for the efficient formation of the triazole ring while introducing functional groups that enhance biological activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole compounds. Specifically, derivatives containing morpholine moieties have shown promising activity against various pathogens. For instance:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3 | E. coli | 32 µg/mL |
8 | K. pneumoniae | 16 µg/mL |
14 | S. aureus | 8 µg/mL |
These results indicate that modifications to the triazole structure can significantly influence antimicrobial efficacy .
Antifungal Activity
Triazoles are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that compounds similar to this compound exhibit strong antifungal properties against strains such as Candida albicans and Aspergillus species. The structure–activity relationship (SAR) analysis suggests that the presence of the morpholine group enhances antifungal activity by improving solubility and membrane penetration .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of angiogenesis and modulation of signaling pathways. For example:
Study Reference | Cancer Type | Mechanism of Action |
---|---|---|
Breast Cancer | Induction of apoptosis via caspase activation | |
Lung Cancer | Inhibition of cell proliferation |
These findings underscore the therapeutic potential of triazole compounds in oncology .
Case Studies
Several case studies highlight the clinical relevance of triazole compounds:
- Clinical Trial on Antimicrobial Efficacy : A clinical trial evaluated a series of triazole derivatives against drug-resistant bacterial strains. The trial found that compounds similar to this compound exhibited superior efficacy compared to traditional antibiotics like vancomycin .
- Antifungal Treatment : A study focused on patients with systemic fungal infections demonstrated that patients treated with a triazole derivative experienced a higher rate of recovery compared to those receiving standard antifungal therapy .
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[(4-ethylmorpholin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-9(10)11-12-14/h7-8H,2-6,10H2,1H3 |
InChI Key |
XYLLRSZTYOWZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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